Oxohygrolidin

Description

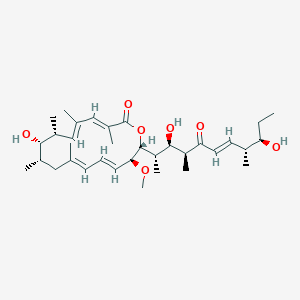

Structure

3D Structure

Properties

CAS No. |

98813-11-7 |

|---|---|

Molecular Formula |

C34H54O7 |

Molecular Weight |

574.8 g/mol |

IUPAC Name |

(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8R,9R)-3,9-dihydroxy-4,8-dimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-15-methoxy-3,5,7,9,11-pentamethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C34H54O7/c1-11-28(35)22(4)15-16-29(36)26(8)32(38)27(9)33-30(40-10)14-12-13-20(2)17-23(5)31(37)24(6)18-21(3)19-25(7)34(39)41-33/h12-16,18-19,22-24,26-28,30-33,35,37-38H,11,17H2,1-10H3/b14-12+,16-15+,20-13+,21-18+,25-19+/t22-,23+,24-,26-,27+,28-,30+,31+,32+,33-/m1/s1 |

InChI Key |

HBTGJJXCZRLXJW-YMGFNHCLSA-N |

SMILES |

CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O |

Isomeric SMILES |

CC[C@H]([C@H](C)/C=C/C(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O1)\C)\C)C)O)C)\C)OC)O)O |

Canonical SMILES |

CCC(C(C)C=CC(=O)C(C)C(C(C)C1C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O1)C)C)C)O)C)C)OC)O)O |

Synonyms |

oxohygrolidin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Microbial Sources and Biodiversity

The primary sources of Oxohygrolidin are bacteria of the genus Streptomyces, which are Gram-positive and are found predominantly in soil and marine environments. wikipedia.org, nih.gov The discovery of Oxohygrolidin from diverse habitats, including terrestrial, endophytic, and marine ecosystems, highlights the broad distribution of its producing strains.

The genus Streptomyces is the most significant and well-documented producer of Oxohygrolidin. sid.ir These bacteria undergo a complex life cycle that includes the formation of a substrate mycelium and aerial hyphae, a phase during which the production of many secondary metabolites, like Oxohygrolidin, is initiated. wikipedia.org

Several specific strains of Streptomyces have been identified as producers of Oxohygrolidin. Research has shown that while some strains produce the compound naturally, in others, its production can be induced through genetic modification or chemical elicitation.

Streptomyces ghanaensis : This species was not initially known to produce Oxohygrolidin. nih.gov, scispace.com, google.com However, studies revealed that its production could be activated. Deletion of the rmdBgh gene, a phosphodiesterase, in S. ghanaensis was shown to significantly increase the biosynthesis of Oxohygrolidin. nih.gov, nih.gov Additionally, chemical elicitation using compounds like Cl-ARC, a synthetic antibiotic remodeling compound, can induce the expression of the otherwise cryptic biosynthetic gene cluster for Oxohygrolidin in this strain. nih.gov, scispace.com, tandfonline.com, rsc.org

Streptomyces hygroscopicus : This species is a known producer of Oxohygrolidin and other macrolides. nih.gov, tandfonline.com, wikipedia.org It has been isolated from various environments, including soil. wikipedia.org

Streptomyces sp. KIB-H869 : Oxohygrolidin, along with a new hygrolidin-type macrolide, was isolated from the culture of this strain. researchgate.net, kib.ac.cn, scribd.com

Streptomyces sp. MDW-06 : This is a marine-derived strain from which Oxohygrolidin and a new polyketide, streptopentanoic acid, were isolated. researchgate.net, bvsalud.org

Streptomyces sp. BCC72023 : Isolated as an endophyte from rice (Oryza sativa L.), this strain produces Oxohygrolidin along with other macrolides like efomycin M and G. nrfhh.com, nih.gov, researchgate.net

Table 1: Selected Streptomyces Strains Producing Oxohygrolidin

| Strain | Source/Habitat | Reference |

|---|---|---|

| Streptomyces ghanaensis ATCC 14672 | Terrestrial | nih.gov, nih.gov |

| Streptomyces hygroscopicus | Terrestrial/Marine | nih.gov, tandfonline.com, mdpi.com |

| Streptomyces sp. KIB-H869 | Not specified | researchgate.net, kib.ac.cn |

| Streptomyces sp. MDW-06 | Marine-derived | researchgate.net, bvsalud.org |

| Streptomyces sp. BCC72023 | Endophytic (from Oryza sativa) | nrfhh.com, nih.gov |

| Streptomyces sp. CP27-53 | Marine-derived (from sediment) | calstate.edu, calstate.edu |

Marine environments, including ocean sediments, are a rich and increasingly important source for discovering novel actinomycetes with unique metabolic capabilities. nih.gov Several marine-derived Streptomyces strains have been found to produce Oxohygrolidin. For instance, Streptomyces sp. CP27-53 was isolated from a sediment sample collected from the San Francisco Bay and identified as a producer of the compound. calstate.edu, calstate.edu Similarly, Streptomyces sp. MDW-06 is another example of a marine-derived producer. researchgate.net, bvsalud.org The isolation of Oxohygrolidin from Streptomyces hygroscopicus obtained from the gastrointestinal tract of a marine fish further underscores the potential of marine-associated actinomycetes as producers of this macrolide. mdpi.com

Fermentation and Cultivation Strategies

The production of Oxohygrolidin is highly dependent on the specific strain and the cultivation conditions. Optimizing fermentation parameters is crucial for enhancing yields and enabling large-scale production for further research.

Various strategies have been employed to increase the production of Oxohygrolidin, ranging from genetic manipulation to the optimization of fermentation media.

Genetic Engineering : A significant enhancement in Oxohygrolidin production was achieved in S. ghanaensis through the deletion of the gene rmdBgh. This genetic modification resulted in the strong upregulation of the Oxohygrolidin biosynthetic gene cluster, which is otherwise poorly expressed in the wild-type strain. nih.gov, researchgate.net

Chemical Elicitation : The addition of small molecules to the culture medium can trigger the production of otherwise silent secondary metabolites. The synthetic derivative Cl-ARC was used to induce and elevate the yield of Oxohygrolidin in cultures of S. ghanaensis. nih.gov, tandfonline.com

Media Composition : The composition of the culture medium plays a critical role. For large-scale production of Oxohygrolidin from a genetically modified strain of S. ghanaensis, Tryptic Soy Broth (TSB) was used as the fermentation medium. nih.gov For the marine-derived Streptomyces sp. CP27-53, a seed medium containing soluble starch, D-glucose, yeast extract, peptone, and calcium carbonate in artificial seawater was utilized. calstate.edu In the case of Streptomyces griseus, a complex medium containing soy flour and mannitol (B672) was used, with the pH maintained at 6.8 during fermentation. tandfonline.com

Table 2: Examples of Fermentation Conditions for Oxohygrolidin Production

| Strain | Medium Components | Fermentation Time | Reference |

|---|---|---|---|

| S. ghanaensis ΔrmdBgh | Tryptic Soy Broth (TSB) | 5 days | nih.gov |

| Streptomyces sp. CP27-53 | Soluble starch, D-glucose, yeast extract, peptone, CaCO₃, FeSO₄ in artificial seawater | 10 days | calstate.edu |

| Streptomyces griseus | Soy flour, mannitol | 5 days | tandfonline.com |

Transitioning from laboratory-scale to large-scale fermentation is a key step for obtaining sufficient quantities of a natural product for detailed study. Several large-scale fermentation efforts for Oxohygrolidin have been reported.

A 4-liter fermentation of the S. ghanaensis ΔrmdBgh mutant was performed over 5 days to isolate the compound. nih.gov

For the marine-derived Streptomyces sp. CP27-53, a 34-liter large-scale culture was fermented for 10 days. calstate.edu

An even larger, 200-liter scale fermentation was conducted for Streptomyces griseus. tandfonline.com

Following fermentation, the isolation of Oxohygrolidin typically involves separating the mycelial biomass from the culture broth via centrifugation. The compound is then extracted from the mycelium using organic solvents such as a methanol (B129727)/water mixture, followed by further extraction with ethyl acetate (B1210297). nih.gov, oup.com The crude extract is then subjected to various chromatographic techniques, such as solid-phase extraction and HPLC, to purify Oxohygrolidin. nih.gov, tandfonline.com, oup.com

Extraction and Purification Techniques

The isolation of oxohygrolidin from microbial fermentation cultures involves a multi-step process that begins with extraction from the biomass or culture broth, followed by several stages of purification to yield the pure compound. oup.comkoreascience.kr

The initial step in isolating oxohygrolidin involves separating the microbial cells (mycelium) from the liquid fermentation medium, typically achieved by centrifugation. oup.com The compound is then extracted from the biomass and/or the supernatant using organic solvents. The choice of solvent and method depends on the specific fermentation conditions and the scale of production.

A common procedure involves liquid-liquid extraction. After separating the mycelium, the biomass is washed and then stirred overnight with a solvent mixture, such as methanol and water. oup.comnih.gov The resulting extract is concentrated, redissolved, and then partitioned with a water-immiscible organic solvent like ethyl acetate to separate the target compound from water-soluble impurities. oup.comnih.gov Alternatively, the fermentation broth supernatant can be directly extracted with solvents like ethyl acetate or n-butanol. nih.gov In some protocols, the pH of the culture slurry is adjusted to an acidic pH of approximately 3, which can enhance the solubility of certain polar compounds like oxohygrolidin in organic solvents. google.com.pggoogle.com

| Extraction Phase | Solvent System | Method | Reference |

| Biomass | Methanol/Water (9:1, v/v) | Stirring overnight at 37°C | oup.comnih.gov |

| Aqueous Extract | Ethyl Acetate | Liquid-liquid extraction (twice) | oup.comnih.gov |

| Supernatant | n-Butanol or Ethyl Acetate | Liquid-liquid extraction | nih.gov |

| Mycelium on Agar (B569324) | Isopropanol | Direct extraction from plates | frontiersin.org |

| Crude Broth | Acidified Organic Solvent | pH adjusted to ~3 to enhance solubility | google.com.pggoogle.com |

Following initial solvent extraction, the crude extract containing oxohygrolidin is subjected to various chromatographic techniques for purification.

Column Chromatography Crude extracts are frequently fractionated using column chromatography. Solid-phase extraction (SPE) is a common preliminary purification step, often employing cartridges like Oasis HLB or C18 Sep-Pak. frontiersin.orgoup.com The extract is loaded onto the column, and compounds are eluted with a gradient of solvents, typically increasing concentrations of methanol in water, which separates molecules based on their polarity. oup.comnih.gov Traditional column chromatography using silica (B1680970) gel or Sephadex LH-20 as the stationary phase is also widely used to separate oxohygrolidin from other metabolites in the crude extract. researchgate.netbvsalud.orgnih.gov

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is the definitive method for the final purification of oxohygrolidin, yielding a highly pure compound. nih.gov This technique utilizes high pressure to pass the sample through a column packed with a stationary phase. Reversed-phase HPLC is most commonly employed for oxohygrolidin purification. oup.com

The process involves a stationary phase, such as a C18 or C8 bonded silica column, and a mobile phase typically consisting of a gradient mixture of water and a more nonpolar organic solvent like acetonitrile (B52724). frontiersin.orgoup.com Modifiers such as acetic acid or formic acid are often added to the mobile phase to improve the peak shape and resolution of the separation. oup.comcalstate.edu The eluted compounds are monitored by a detector, such as a Diode Array Detector (DAD), allowing for the collection of pure fractions of oxohygrolidin. oup.com Semipreparative HPLC is used to obtain larger quantities of the purified compound, with one study reporting a yield of 8 mg of oxohygrolidin from a 4-liter fermentation culture. oup.com

| HPLC System | Column Type | Column Dimensions | Mobile Phase (A/B) | Gradient/Conditions | Flow Rate | Reference |

| Agilent 1100 | Zorbax SB C18 | 9.4 × 150 mm, 5 µm | A: Water, B: Acetonitrile (MeCN) | Gradient: 30% A to 5% A | 2.5 mL/min | oup.com |

| Thermo Fisher Ultimate 3000 SD | Nucleodur 100-5 C18ec | 150 × 2 mm, 5 µm | A: Water + 0.5% Acetic Acid, B: MeCN + 0.5% Acetic Acid | Not specified | 0.5 mL/min | oup.com |

| Agilent 1100 LC | Xbridge C18 | 100 × 4.6 mm, 3.5 µm | A: Water + 0.5% Acetic Acid, B: MeCN + 0.5% Acetic Acid | Gradient: 95% A to 5% A | 0.6 mL/min | oup.com |

| Agilent 1100/1200 Series | Phenomenex Luna C8 | 250 × 10.0 mm, 5 µm | A: Water + 0.1% Formic Acid, B: Acetonitrile | Gradient: 45% B to 100% B | 2 mL/min | frontiersin.org |

| Not specified | Not specified | Not specified | A: Water + 0.1% Formic Acid, B: Acetonitrile | Gradient: 40% to 80% B over 20 mins | Not specified | calstate.edu |

Chemical Structure and Structural Elucidation Methodologies

Macrolide Structural Class and Distinctive Features

Oxohygrolidin belongs to the hygrolidin (B608022) family of macrolide antibiotics. medchemexpress.comcore.ac.ukresearchgate.netnih.gov Macrolides are a class of compounds characterized by a large macrocyclic lactone ring, which is a cyclic ester. tandfonline.com Specifically, Oxohygrolidin is classified as a 16-membered macrolide. tandfonline.comnih.gov

A distinctive feature of Oxohygrolidin and related macrolides like bafilomycins is the presence of a similar aglycon partial structure. tandfonline.com However, unlike many other macrolides, Oxohygrolidin is part of a group that does not possess cyclic deoxy carbohydrate moieties. tandfonline.com Its chemical structure is closely related to other members of the bafilomycin and hygrolidin family, which are known for their broad-spectrum biological activities. core.ac.uktandfonline.com The core structure consists of a 16-membered lactone ring with a complex arrangement of methyl groups and hydroxyl functionalities, as well as a side chain. tandfonline.com

Spectroscopic Techniques for Structural Assignment

The definitive structure of Oxohygrolidin was established through a combination of sophisticated spectroscopic techniques. calstate.edu These methods provide complementary pieces of information that, when assembled, reveal the complete connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in the structural elucidation of Oxohygrolidin. calstate.eduweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in piecing together its complex polycyclic structure. calstate.eduemerypharma.comnumberanalytics.comresearchgate.net

One-dimensional NMR provides fundamental information about the chemical environment of individual nuclei, primarily protons (¹H NMR) and carbon atoms (¹³C NMR). emerypharma.comnumberanalytics.com

The ¹H NMR spectrum of Oxohygrolidin reveals the number of different types of protons and their immediate electronic surroundings. Information from chemical shifts, signal integrations (proton count), and coupling constants (which indicate adjacent protons) allows for the initial assignment of various structural fragments. emerypharma.com

The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms in the molecule. emerypharma.com A key observation in the ¹³C NMR spectrum that distinguishes Oxohygrolidin from its precursor, hygrolidin, is the presence of a signal for an oxo-carbon (ketone) at approximately 212.9 ppm, corresponding to the C-19 position, and the absence of a hemiketal signal that is characteristic of related bafilomycins. tandfonline.com

Table 1: Selected ¹H NMR Data for Oxohygrolidin Side Chain

| Position | Chemical Shift (δ) ppm |

| C-37 H | 7.4 |

| C-38 H | 6.9 |

| C-42 H, C-43 H | 2.6 |

| C-44 OH | 13.5 |

| NH | 9.2 |

| Data derived from related compound analysis. tandfonline.com |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for establishing the connectivity between atoms in complex molecules like Oxohygrolidin. calstate.eduweebly.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. By analyzing the cross-peaks in a COSY spectrum, the spin systems within the molecule can be traced, allowing for the assembly of molecular fragments. emerypharma.comnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations (typically over two or three bonds) between protons and carbon atoms. numberanalytics.com HMBC is particularly powerful for connecting the fragments identified by COSY and for placing functional groups, such as carbonyls and quaternary carbons, which lack directly attached protons. core.ac.uk

The combined application of these 1D and 2D NMR experiments allowed for the complete assignment of the proton and carbon signals and ultimately the elucidation of the relative structure of Oxohygrolidin. calstate.edu

Table 2: Selected ¹³C NMR Data for Oxohygrolidin

| Carbon Atom | Chemical Shift (δ) ppm |

| C-19 (oxo-carbon) | 212.9 |

| Data derived from comparative analysis with related compounds. tandfonline.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. nih.govohri.camathworks.comuniprot.org For Oxohygrolidin, high-resolution mass spectrometry (HRMS) was employed to ascertain its molecular formula. nih.govnih.gov

The technique identified a protonated molecule [M+H]⁺ at an m/z of 575.3736. nih.gov This data allowed for the unambiguous determination of Oxohygrolidin's molecular formula as C₃₄H₅₄O₇. This information is critical as it provides the exact atomic composition, which must be consistent with the structure proposed by NMR data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govutdallas.edubellevuecollege.eduspecac.com

The IR spectrum of compounds related to Oxohygrolidin shows characteristic absorption bands that indicate the presence of specific functional groups. tandfonline.com Key absorptions include:

A broad band around 3450 cm⁻¹ , indicative of O-H stretching from hydroxyl groups.

Bands around 2970 cm⁻¹ , corresponding to C-H stretching of alkyl groups.

A strong absorption around 1710 cm⁻¹ , characteristic of C=O stretching from a carbonyl group (ketone or ester). tandfonline.comspecac.com

Absorptions in the 1625 cm⁻¹ region, suggesting C=C stretching from alkene functionalities. tandfonline.com

These data from IR spectroscopy corroborate the structural features determined by NMR and MS, confirming the presence of hydroxyl, carbonyl, and alkene groups within the Oxohygrolidin molecule. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com This method is particularly useful for detecting the presence of chromophores, which are light-absorbing groups within a molecule. msu.edu The interaction of UV-Vis radiation with the electrons in a chromophore leads to electronic transitions, resulting in broad spectral bands that provide valuable structural information. bioglobax.com

| Parameter | Value |

| Wavelength Range | 200-780 nm |

| Typical Application | Detection of chromophores and conjugated systems |

| Information Obtained | Electronic transitions |

This table provides a general overview of the parameters and applications of UV-Vis spectroscopy in the context of structural elucidation.

Stereochemical Determination Methods (e.g., Specific Rotation)

The stereochemistry of a chiral molecule like Oxohygrolidin is a critical aspect of its chemical identity and biological function. numberanalytics.com Optical rotation is a physical property used to characterize chiral compounds. saskoer.ca When plane-polarized light passes through a solution containing a chiral substance, the plane of polarization is rotated. numberanalytics.com The direction and magnitude of this rotation are measured using a polarimeter. numberanalytics.com

To standardize this measurement, the concept of specific rotation ([α]) is used. chemistrysteps.com It is a characteristic physical property of a compound, just like its melting or boiling point, and is dependent on the temperature, the wavelength of light used (typically the D-line of a sodium lamp at 589 nm), the concentration of the sample, and the path length of the sample tube. chemistrysteps.com The specific rotation of enantiomers is equal in magnitude but opposite in direction. chemistrysteps.com It's important to note that there is no direct correlation between the R/S configuration of a stereocenter and the direction (dextrorotatory (+) or levorotatory (-)) of optical rotation. saskoer.ca

A 50:50 mixture of two enantiomers, known as a racemic mixture, will show no optical activity. libretexts.org Therefore, measuring the specific rotation of a sample can help determine its enantiomeric purity or enantiomeric excess. libretexts.orgwisdomlib.org

| Parameter | Description |

| Technique | Polarimetry |

| Measured Property | Optical Rotation |

| Standardized Value | Specific Rotation ([α]) |

| Significance | Determination of stereochemistry and enantiomeric purity. wisdomlib.org |

This interactive table summarizes the key aspects of using specific rotation for stereochemical determination.

Structural Revisions and Confirmations in Related Compounds

The structural elucidation of natural products is an iterative process, and initial assignments are sometimes revised as new data becomes available or through total synthesis. For instance, the structure of xanthomegnin, a compound related to the broader class of fungal metabolites, was revised and subsequently verified through synthesis. researchgate.net Such revisions and confirmations are crucial for establishing the correct chemical structures and understanding the biogenetic relationships between different metabolites. researchgate.net

In the case of Oxohygrolidin and its analogs, structural determination relies on a combination of spectroscopic data, including mass spectrometry and 1D and 2D NMR spectroscopy. oup.com Comparison of this data with literature values for known compounds is a key step in the confirmation process. oup.comoup.com

Comparative Structural Analysis with Bafilomycin Derivatives

Oxohygrolidin shares significant structural similarities with the bafilomycins, a family of 16-membered macrolide antibiotics. nih.govcore.ac.uk Both Oxohygrolidin and bafilomycins feature a 16-membered lactone ring. jst.go.jp Bafilomycins are characterized by a hemiketal ring connected to the macrolactone via a 1,3-dimethyl propan-2-ol spacer and possess two conjugated dienes within the macrolactone ring. researchgate.net

A key structural feature shared among many plecomacrolides, including bafilomycins, is an intramolecular hydrogen-bonding system involving the macrolactone ring, the spacer, and the hemiketal ring. biologists.com Derivatives of bafilomycins where the macrolide ring is opened lose their inhibitory activity, highlighting the importance of the intact macrocyclic structure. biologists.com Similarly, derivatives with an open hemiketal ring exhibit reduced affinity for their biological targets. biologists.com

The structural analysis of Oxohygrolidin in comparison to bafilomycins and their derivatives, such as bafilomycin D, provides insights into structure-activity relationships. core.ac.ukbiologists.com For example, the presence or absence of certain functional groups can significantly impact their biological effects. biologists.com

| Compound Family | Key Structural Features |

| Oxohygrolidin | 16-membered macrolide ring. escholarship.org |

| Bafilomycins | 16-membered macrolactone ring, hemiketal ring, 1,3-dimethyl propan-2-ol spacer, two conjugated dienes. researchgate.net |

This table offers a comparative look at the structural features of Oxohygrolidin and Bafilomycins.

Biosynthetic Pathways and Regulation

Genetic Basis of Oxohygrolidin Biosynthesis

The blueprint for oxohygrolidin synthesis is encoded within a specific biosynthetic gene cluster (BGC) found in the genome of producing organisms, such as Streptomyces ghanaensis. nih.govresearchgate.net The identification and analysis of this BGC are crucial for understanding and potentially manipulating the production of this antibiotic.

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The oxohygrolidin biosynthetic gene cluster in S. ghanaensis was identified using bioinformatic tools like antiSMASH, which scans genomic data for regions containing genes known to be involved in the production of secondary metabolites. researchgate.netwur.nl This analysis revealed an 86 kb gene cluster with significant similarity (88%) and gene arrangement (synteny) to the bafilomycin BGC, a related macrolide antibiotic. oup.com The inactivation of genes within this identified cluster confirmed its direct role in oxohygrolidin production. nih.govresearchgate.net

Genomic analysis of various microorganisms has revealed a vast number of BGCs, many of which are "silent" or "cryptic," meaning they are not expressed under standard laboratory conditions. researchgate.netescholarship.org Techniques like genome mining have become essential for discovering novel natural products by identifying and characterizing these BGCs. wur.nl The antiSMASH database, a comprehensive repository of BGCs, aids researchers in comparing and analyzing these clusters across different species. wur.nl

Polyketide Synthase (PKS) Genes Involvement (e.g., pks3)

At the heart of oxohygrolidin biosynthesis are polyketide synthase (PKS) genes. PKSs are large, multi-domain enzymes that assemble the carbon skeleton of polyketides from simple acyl-CoA precursors. wikipedia.org The oxohygrolidin BGC contains a type I PKS, encoded by genes such as pks3. nih.govresearchgate.net

Inactivation of the pks3 gene in S. ghanaensis completely halted the production of oxohygrolidin, demonstrating its essential role in the biosynthesis of the antibiotic. nih.govresearchgate.net PKS genes are typically organized into modules, with each module responsible for one round of chain elongation and modification of the growing polyketide chain. wikipedia.org The specific arrangement and combination of domains within the PKS modules determine the final structure of the polyketide product.

Other Putative Biosynthetic Genes (e.g., fkbH)

Besides the core PKS genes, the oxohygrolidin BGC contains other crucial genes, such as fkbH. The fkbH gene is proposed to be involved in the biosynthesis of unusual extender units that are incorporated into the polyketide chain. nih.gov Similar to pks3, inactivation of the fkbH gene also led to the complete abolishment of oxohygrolidin production in S. ghanaensis. nih.govresearchgate.net This highlights the importance of these ancillary genes in generating the structural diversity of natural products. FkbH-like proteins have also been identified in the BGCs of other complex polyketides, such as bafilomycin. researchgate.netnih.gov

Enzymatic Mechanisms in Biosynthesis

The genetic instructions encoded in the BGC are executed by a series of enzymes that catalyze the various steps of oxohygrolidin biosynthesis. Understanding the function of these enzymes is key to deciphering the complete biosynthetic pathway.

Role of Specific Enzymes (e.g., Phosphopantetheinyl transferase (PPtase))

Phosphopantetheinyl transferases (PPTases) are essential activating enzymes in polyketide and non-ribosomal peptide biosynthesis. tandfonline.comnih.gov They catalyze the transfer of a 4'-phosphopantetheine (B1211885) moiety from coenzyme A to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and non-ribosomal peptide synthetase (NRPS) enzymes, respectively. ontosight.aiplos.org This post-translational modification is a prerequisite for the carrier proteins to be loaded with the building blocks required for chain elongation. tandfonline.comnih.gov

Overexpression of PPTase genes has been shown to activate cryptic or silent biosynthetic pathways in some actinomycetes, leading to the production of new metabolites. researchgate.net While a specific PPTase for the oxohygrolidin pathway has not been explicitly detailed in the provided context, their general role in activating the PKS machinery is fundamental to the biosynthesis of this and other polyketides. tandfonline.comnih.gov

Proposed Biosynthetic Intermediates and Steps

While the complete, step-by-step enzymatic synthesis of oxohygrolidin has not been fully elucidated, the general principles of polyketide biosynthesis provide a framework for its formation. The process begins with a starter unit, which is loaded onto the PKS. This is followed by a series of condensation reactions where extender units, typically derived from malonyl-CoA or its derivatives, are sequentially added to the growing polyketide chain. nih.gov

Each elongation step is catalyzed by a specific module within the PKS, which may also contain domains for reducing or dehydrating the β-keto group formed after each condensation. wikipedia.org The sequence and type of these modifications are programmed into the PKS architecture. After the desired chain length and modification pattern are achieved, the polyketide is released from the enzyme, often through cyclization, to form the macrolide ring characteristic of oxohygrolidin. Subsequent tailoring reactions, catalyzed by enzymes encoded by other genes within the BGC, may further modify the macrolide scaffold to yield the final bioactive compound. The biosynthesis of related compounds like bafilomycin involves the condensation of succinyl-CoA and glycine (B1666218) to form a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit, which is then attached to the polyketide core. sdu.edu.cn It is plausible that a similar mechanism is involved in the final steps of oxohygrolidin biosynthesis.

Regulation of Biosynthesis

The production of oxohygrolidin, like many secondary metabolites in Streptomyces, is governed by a sophisticated and multi-layered regulatory network. The biosynthetic gene cluster (BGC) responsible for its synthesis is often "cryptic" or "silent," meaning it is poorly expressed under typical laboratory cultivation conditions. nih.govnih.govnih.gov The activation of this cluster is contingent on a complex interplay of internal cellular signals and transcriptional control mechanisms.

Endogenous Regulatory Mechanisms

Endogenous regulation ensures that the production of secondary metabolites such as oxohygrolidin is tightly linked to the organism's physiological state, particularly its morphological differentiation. In Streptomyces, the transition from vegetative growth to the formation of aerial mycelia and spores is often coupled with the activation of antibiotic biosynthesis. researchgate.net Genes such as bldA, which are crucial for this morphological development, also play a regulatory role in secondary metabolism. researchgate.net The expression of the oxohygrolidin BGC is endogenously repressed in the wild-type Streptomyces ghanaensis, with key biosynthetic genes showing minimal transcription during standard fermentation. nih.govoup.com This tight control is mediated by pleiotropic regulators that respond to specific intracellular signals.

Role of Secondary Nucleotide Messengers (e.g., c-di-GMP)

The secondary messenger cyclic dimeric 3′-5′ guanosine (B1672433) monophosphate (c-di-GMP) has been identified as a critical global regulator in the biosynthesis of natural products in Streptomyces, including oxohygrolidin. nih.govresearchgate.netnih.gov The intracellular concentration of c-di-GMP is controlled by the opposing activities of two types of enzymes: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which hydrolyze it. nih.govscientificarchives.com

Research in Streptomyces ghanaensis has demonstrated that elevated levels of c-di-GMP activate the expression of the otherwise silent oxohygrolidin BGC. nih.gov Specifically, the inactivation of the gene rmdBgh, which encodes a PDE responsible for c-di-GMP degradation, resulted in a significant increase in the production of oxohygrolidin. nih.govresearchgate.net This finding establishes a direct link between high intracellular c-di-GMP pools and the activation of this cryptic pathway. nih.gov

Transcriptional Regulation of BGCs

The regulatory effect of c-di-GMP is executed at the transcriptional level, primarily through its interaction with pleiotropic regulators. nih.govbiorxiv.org In Streptomyces, a key c-di-GMP effector is the protein BldD, a transcriptional regulator that controls major developmental checkpoints, including sporulation and antibiotic synthesis. nih.govresearchgate.net The binding of c-di-GMP to BldD modulates its activity, which in turn influences a cascade of other regulatory genes. nih.govresearchgate.net

In the case of oxohygrolidin, the activation of its BGC is a direct consequence of this transcriptional cascade. Studies revealed that in a mutant strain of S. ghanaensis lacking the PDE-encoding gene rmdBgh (and therefore having high c-di-GMP levels), the transcription of key genes within the oxohygrolidin BGC, such as pks3 (encoding a polyketide synthase module) and fkbH, was strongly elevated compared to the wild-type strain. nih.govoup.comresearchgate.net Conversely, deletion of the master regulator bldDgh was found to abolish antibiotic biosynthesis altogether, underscoring its position at the top of this regulatory hierarchy. nih.govresearchgate.net This demonstrates a clear transcriptional control mechanism where the c-di-GMP/BldD system acts as a switch to turn on the expression of the oxohygrolidin gene cluster. nih.gov

Strategies for Biosynthesis Enhancement and Activation of Cryptic Pathways

Given that the oxohygrolidin BGC is often silent, specific strategies have been developed to induce its expression and enhance production yields. These approaches involve manipulating the organism's regulatory networks through either external chemical signals or direct genetic modification.

Chemical Elicitation Strategies (e.g., Cl-ARC)

Chemical elicitation involves using small molecules to trigger the expression of otherwise silent BGCs. mdpi.comtandfonline.com This method provides a powerful tool for discovering novel or rare metabolites without prior knowledge of their bioactivity. nih.govnih.gov

A chlorinated analog of an antibiotic-remodeling compound, known as Cl-ARC, has been successfully used as a chemical elicitor to induce the production of oxohygrolidin. mdpi.commdpi.com In a screen of 50 different Streptomyces strains, the application of 10 μM Cl-ARC to cultures of S. ghanaensis ATCC 14672 triggered the synthesis of oxohygrolidin, a compound not previously reported from this strain. nih.govmdpi.comrsc.org The elicitation showed a clear dose-response effect, with enhanced yields observed at concentrations as low as 1–5 μM. nih.gov This strategy effectively bypasses the native regulatory repression, allowing for the activation of the cryptic oxohygrolidin BGC. nih.govnih.gov

Genetic Engineering Approaches (e.g., Overexpression/Inactivation of Regulatory Genes)

Genetic engineering offers a targeted approach to activate cryptic pathways by directly manipulating the genes involved in their regulation. nih.govmdpi.com This can involve the inactivation of repressor genes or the overexpression of activator genes to enhance the biosynthesis of a desired compound. nih.govnih.gov

A prime example of this strategy for oxohygrolidin production is the targeted inactivation of regulatory genes that control the c-di-GMP signaling pathway. nih.gov As established in S. ghanaensis, deleting the gene rmdBgh, which encodes a phosphodiesterase (PDE), prevents the degradation of c-di-GMP. nih.govresearchgate.net The resulting accumulation of this secondary messenger activates the transcription of the oxohygrolidin BGC, leading to significant production of the compound. nih.gov This demonstrates that inactivating a negative regulatory element is a highly effective strategy for unlocking a silent biosynthetic pathway. nih.govscientificarchives.com To confirm the cluster's role, subsequent inactivation of structural genes within the BGC, pks3 and fkbH, completely abolished oxohygrolidin production in the engineered strain. nih.govoup.com

Metabolism Remodeling for Increased Production

Metabolic remodeling is a strategic approach to enhance the production of desired secondary metabolites by redirecting the flow of precursors and energy within a cell. This can be achieved through various techniques, including the use of chemical elicitors and genetic engineering, which alter the balance between primary and secondary metabolic pathways.

One effective strategy for increasing the yield of otherwise low-abundance secondary metabolites is the application of chemical elicitors. nih.gov These small molecules can trigger or enhance the expression of silent or poorly expressed biosynthetic gene clusters (BGCs). mdpi.commdpi.com For instance, a synthetic elicitor known as Cl-ARC, a chlorinated analog of the antibiotic-remodeling-compound ARC2, has been successfully used to increase the production of Oxohygrolidin. nih.govmdpi.comnih.gov In cultures of Streptomyces ghanaensis ATCC 14672, the application of Cl-ARC specifically enhanced the yields of secondary metabolites like Oxohygrolidin with minimal impact on the broader metabolomic profile. nih.gov Research has shown a clear dose-response effect, with enhanced yields observed at concentrations as low as 1–5 μM. nih.gov

The proposed mechanism for how these ARC molecules function involves the remodeling of primary metabolism. mdpi.comnih.gov Compounds like ARC2 are thought to inhibit key enzymes in fatty acid biosynthesis, such as the enoyl-ACP reductase FabI. nih.govtandfonline.com This inhibition reduces the consumption of precursors like acetyl-CoA and malonyl-CoA by the fatty acid synthesis pathway, thereby increasing their availability for polyketide antibiotic synthesis. tandfonline.com

The following tables summarize key research findings on strategies to increase Oxohygrolidin production.

Table 1: Effect of Chemical Elicitor on Oxohygrolidin Production

| Strain | Elicitor | Concentration | Key Finding | Citation |

| S. ghanaensis ATCC 14672 | Cl-ARC | 10 μM | Specifically enhanced the yield of Oxohygrolidin. | nih.gov |

| S. ghanaensis | Cl-ARC | 1–5 μM | Enhanced yields observed even at low concentrations with a clear dose-response effect. | nih.gov |

Table 2: Effect of Genetic Modification on Oxohygrolidin Production

| Strain | Genetic Modification | Observed Outcome | Citation |

| S. ghanaensis ATCC14672 | Deletion of rmdBgh gene | Abolished production of other primary secondary metabolites and resulted in the prominent production of Oxohygrolidin. | nih.gov |

Mechanisms of Biological Activity

Molecular Target Identification and Validation

The identification of molecular targets for natural products like oxohygrolidin is a critical step in understanding their biological activity. A combination of computational prediction methods and experimental validation has been employed to elucidate the proteins with which oxohygrolidin interacts.

Primary Molecular Targets (e.g., V-ATPase)

In vitro assays using purified yeast vacuolar-type ATPase demonstrated that oxohygrolidin is a potent inhibitor of the enzyme's activity. nih.gov At a concentration of 1 µM, oxohygrolidin was found to nearly eliminate V-ATPase activity, with an estimated half-maximal inhibitory concentration (IC50) of 0.25 µM. nih.gov This inhibitory effect was shown to be specific, as oxohygrolidin did not significantly inhibit yeast mitochondrial ATP synthase at a concentration of 10 µM. nih.gov The inhibitory profile of oxohygrolidin on V-ATPase is comparable to that of other known plecomacrolide inhibitors, bafilomycin A1 and concanamycin (B1236758) A. nih.govdocking.org

V-ATPases are multi-subunit enzymes responsible for pumping protons across membranes, thereby acidifying various intracellular compartments and the extracellular environment in some specialized cells. nih.govthno.org The V-ATPase is composed of two main domains: the peripheral V1 domain, which hydrolyzes ATP, and the integral V0 domain, which translocates protons. thno.org The inhibition of this enzyme by compounds like oxohygrolidin disrupts these crucial acidification processes. nih.govmdpi.com

Secondary Molecular Targets (e.g., HSP90)

In addition to its primary target, oxohygrolidin has been shown to interact with a secondary molecular target, Heat Shock Protein 90 (HSP90). nih.govnih.govacs.org This interaction was initially predicted using cheminformatic approaches and subsequently validated through in vitro assays. nih.gov

Experimental testing revealed that oxohygrolidin inhibits the ATPase activity of human HSP90α with an IC50 value of approximately 50 µM. nih.gov Similar levels of inhibition were observed with bafilomycin A1 and concanamycin A. nih.gov Interestingly, these natural products did not show a strong effect on the yeast HSC82 ATPase at 25 µM, suggesting a degree of specificity in the inhibition of HSP90. nih.gov

However, the biological relevance of this secondary targeting is considered less significant under normal growth conditions. nih.gov Analysis of chemical genetic epistasis data in yeast indicated that while many mutations sensitizing cells to oxohygrolidin were in genes related to V-ATPase-dependent processes, none were in genes directly involved in the heat shock or unfolded protein response. nih.gov This suggests that the primary biological effects of oxohygrolidin are mediated through its potent inhibition of V-ATPase rather than its weaker interaction with HSP90. nih.gov

In Silico Target Prediction Methodologies (e.g., Similarity Ensemble Approach (SEA))

The identification of potential molecular targets for oxohygrolidin was significantly aided by in silico methodologies, particularly the Similarity Ensemble Approach (SEA). nih.govresearchgate.net SEA is a computational method that infers the biological targets of a query compound by comparing its chemical structure to the structures of known ligands for a large number of biological targets. nih.govbkslab.orgnih.gov This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

In the case of oxohygrolidin, SEA was used to screen its structure against a database of over 2,500 targets. nih.govresearchgate.net This analysis predicted both V-ATPase and HSP90 as potential targets. nih.gov The SEA method compares the topology of the "bait" ligand (oxohygrolidin) to the known ligands for each target in the database. nih.govresearchgate.net By leveraging statistical methods, SEA can identify significant similarities and predict potential protein-ligand interactions. nih.gov

This computational prediction was instrumental in guiding the subsequent experimental validation, demonstrating the power of combining cheminformatic inference with traditional biochemical and genetic techniques for target identification of natural products. nih.govnih.gov The successful prediction and subsequent confirmation of V-ATPase and HSP90 as targets for oxohygrolidin highlight the utility of approaches like SEA in modern drug discovery and chemical biology. nih.govresearchgate.net

Cellular Pathway Modulation

Oxohygrolidin exerts its biological effects by modulating key cellular pathways, primarily through its potent inhibition of V-ATPase. This leads to a cascade of downstream consequences, including the disruption of organelle acidification and the direct inhibition of ATPase activity.

Disruption of Vacuolar Acidification

A primary and well-documented cellular effect of oxohygrolidin is the disruption of vacuolar acidification. nih.gov This is a direct consequence of its inhibition of V-ATPase, the proton pump responsible for maintaining the acidic environment within vacuoles and other organelles like lysosomes. nih.govnih.govnih.gov

Experiments using LysoTracker, a fluorescent dye that accumulates in acidic compartments, have visually demonstrated this effect. nih.gov In HeLa cells treated with oxohygrolidin, a noticeable decrease in lysosomal labeling was observed, indicating an increase in the pH of these organelles (a loss of acidity). nih.govdocking.org This effect is consistent with the known function of V-ATPase inhibitors. mdpi.com

The acidification of vacuoles and lysosomes is critical for a wide range of cellular processes. nih.govnih.gov These include the degradation of macromolecules by acid hydrolases, protein sorting and trafficking, and receptor-mediated endocytosis. thno.orgnih.gov By disrupting this essential pH gradient, oxohygrolidin can interfere with these fundamental cellular functions. The ability of pathogens to modulate vacuolar acidification to their advantage further underscores the importance of this pathway in cellular homeostasis and defense. embopress.org

Inhibition of ATPase Activity

At a molecular level, oxohygrolidin directly inhibits the ATPase activity of its primary target, the V-ATPase. nih.gov This inhibition is the root cause of the disruption in vacuolar acidification. The V-ATPase utilizes the energy from ATP hydrolysis to pump protons across membranes. thno.org By blocking this enzymatic activity, oxohygrolidin effectively shuts down the proton pump.

In vitro assays have quantified this inhibitory effect. Oxohygrolidin was shown to inhibit the ATPase activity of purified yeast V-ATPase with an estimated IC50 of 0.25 µM, an efficacy comparable to the well-characterized V-ATPase inhibitors bafilomycin A1 and concanamycin A. nih.govdocking.org The inhibition was demonstrated using an enzyme-coupled assay where the hydrolysis of ATP is linked to the oxidation of NADH, allowing for a measurable decrease in NADH as a proxy for ATPase activity. nih.gov

Furthermore, oxohygrolidin also exhibits inhibitory activity against the ATPase function of its secondary target, HSP90, albeit at a much higher concentration with an IC50 of approximately 50 µM. nih.gov While this inhibition is weaker and likely less biologically relevant under normal conditions, it demonstrates that oxohygrolidin can interfere with the enzymatic function of multiple ATP-dependent proteins. nih.gov

Impact on Intracellular Trafficking

The integrity of intracellular trafficking, the network responsible for transporting molecules to their proper destinations within a cell, is critically dependent on the controlled pH of various organelles. This pH gradient is largely maintained by vacuolar-type H+-ATPases (V-ATPases), which pump protons into the lumen of organelles like endosomes and lysosomes. researchgate.netresearchgate.net

Research has identified Oxohygrolidin as a potent inhibitor of V-ATPase in both yeast and human cells. nih.gov Its structural similarity to Bafilomycin, a well-documented V-ATPase inhibitor, prompted this investigation. nih.gov Experiments using fluorescent LysoTracker probes, which accumulate in acidic cellular compartments, demonstrated that Oxohygrolidin effectively prevents the acidification of lysosomes in human HeLa cells. nih.gov At concentrations of 500 nM, and to some extent at 100 nM, its effect was comparable to that of Concanamycin A, another known V-ATPase inhibitor. nih.gov

By inhibiting V-ATPase, Oxohygrolidin disrupts the necessary acidic environment of lysosomes and other vesicles. This action interferes with their normal function, which includes the degradation of cellular waste and the processing of materials brought into the cell, thereby significantly impairing the intracellular trafficking network. researchgate.netnih.gov The inhibition of yeast V-ATPase by Oxohygrolidin is highly potent, with an estimated half-maximal inhibitory concentration (IC50) of approximately 0.25 μM. nih.gov

Kinase Dysfunction

Kinases are essential enzymes that regulate a vast number of cellular processes, including survival and proliferation, by adding phosphate (B84403) groups to other proteins. biosynth.com The disruption of their function can lead to apoptosis, or programmed cell death. biosynth.com Oxohygrolidin has been shown to induce apoptosis in human cancer cells by interfering with the normal functioning of kinases. biosynth.com

Thymidine (B127349) Kinase Inhibition

A key mechanism underlying Oxohygrolidin's anticancer properties is its activity as a potent inhibitor of thymidine kinase (TK). biosynth.com Thymidine kinase is a critical enzyme in the salvage pathway of DNA synthesis. ontosight.aipatsnap.com It phosphorylates thymidine to produce thymidine monophosphate, an essential precursor for thymidine triphosphate, one of the building blocks of DNA. core.ac.uk This pathway is particularly active in rapidly dividing cells, such as cancer cells, which have a high demand for DNA synthesis. ontosight.ai

By inhibiting thymidine kinase, Oxohygrolidin blocks the production of necessary DNA precursors. biosynth.compatsnap.com This disruption of DNA synthesis prevents cell division and proliferation, ultimately leading to cell death, particularly in rapidly growing cancer cells. patsnap.com This targeted action makes thymidine kinase a significant enzyme for anticancer therapies. ontosight.ai

Comparative Analysis with Structurally Related Compounds

Comparison with Bafilomycins and Concanamycins

Oxohygrolidin belongs to the plecomacrolide family of antibiotics, which includes the well-studied V-ATPase inhibitors, Bafilomycins and Concanamycins. nih.govbiologists.com Structurally, Oxohygrolidin is a 16-membered macrolide. tandfonline.com A notable feature distinguishing it from some related compounds is the absence of a cyclic deoxy carbohydrate moiety, a characteristic it shares with Bafilomycin D. tandfonline.combiologists.com The close structural resemblance between Oxohygrolidin and Bafilomycin A1 was a key factor that led researchers to hypothesize and subsequently confirm that they share a primary molecular target. nih.gov

Similarities and Differences in Mode of Action

The most significant similarity in the mode of action between Oxohygrolidin, Bafilomycins, and Concanamycins is their function as potent and specific inhibitors of V-ATPase. nih.govbiologists.com All three compounds effectively block the proton-pumping activity of this enzyme, leading to the alkalinization of intracellular organelles and disruption of processes like autophagy and endosomal trafficking. nih.govwikipedia.org

Furthermore, recent research has uncovered another shared activity: Oxohygrolidin, Bafilomycin A1, and Concanamycin A all act as inhibitors of human HSP90α ATPase activity, with similar IC50 values of around 50 μM. nih.gov This suggests a common secondary target for this group of macrolides.

Despite these similarities, there are potential differences in their broader activity profiles. While Bafilomycins and Concanamycins are primarily characterized by their V-ATPase inhibition, Oxohygrolidin has also been specifically identified as a potent inhibitor of thymidine kinase, a mechanism central to its anticancer effects. biosynth.com Additionally, early studies of Oxohygrolidin reported insecticidal activities, which are not the primary effects associated with Bafilomycins and Concanamycins. tandfonline.combiologists.com

Exploration of Specificity and Selectivity in Biological Interactions

The effectiveness and potential utility of a bioactive compound are heavily dependent on its specificity and selectivity—its ability to interact with the intended target while avoiding off-target effects. openaccessjournals.commsdmanuals.com Oxohygrolidin exhibits a notable degree of selectivity in its biological interactions at multiple levels.

Target Selectivity: Oxohygrolidin demonstrates clear selectivity between different types of cellular ATPases. While it is a potent inhibitor of V-ATPase, experiments showed that a concentration of 10 μM did not inhibit the yeast mitochondrial F1Fo-ATP synthase. nih.gov This indicates a specific interaction with the vacuolar type over the mitochondrial type of proton pump.

Organismal and Cellular Selectivity: The compound is active against eukaryotic cells but not prokaryotes. nih.gov This suggests that its targets are either unique to eukaryotes or that the compound cannot effectively reach its targets in bacteria. This eukaryotic specificity is further highlighted by its activity against a range of organisms, including yeast, human cancer cells, and the malaria parasite Plasmodium falciparum. nih.govbiosynth.com

Isoform and Secondary Target Selectivity: The secondary inhibitory activity of Oxohygrolidin against HSP90 also shows specificity. The compound was found to inhibit human HSP90α but did not produce a strong effect on the yeast HSC82 ATPase, a homolog of HSP90. nih.gov This suggests a selective interaction with the human isoform of the chaperone protein. This hierarchical targeting, with a potent primary target (V-ATPase) and a weaker, more selective secondary target (HSP90), defines its complex biological profile.

Interactive Data Table: Inhibitory Activity of Oxohygrolidin

| Target/Activity | Organism/Cell Line | IC50 Value | Source |

|---|---|---|---|

| V-ATPase | Saccharomyces cerevisiae (Yeast) | ~0.25 µM | nih.gov |

| HSP90α | Human | ~50 µM | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 9-hydroxy-bafilomycin D |

| 29-hydroxy-bafilomycin D |

| Acyclovir |

| Bafilomycin A1 |

| Bafilomycin B1 |

| Bafilomycin C1 |

| Bafilomycin D |

| Bafilomycin E |

| Brivudin |

| Concanamycin A |

| Ganciclovir |

| Hygrolidin (B608022) |

| Leucanicidin |

| Oxohygrolidin |

In Vitro Biological Activity Research

Anticancer/Antitumor Activity Studies

There is no specific information available in the public domain regarding the evaluation of Oxohygrolidin's efficacy against breast, lung, prostate cancer cell lines, or Chinese hamster ovary (CHO) cells.

Detailed research findings on the mechanisms by which Oxohygrolidin may induce apoptosis are not publicly documented.

There is no available data detailing the kinase inhibition profile of Oxohygrolidin.

Antifungal Activity Studies

While the broader class of compounds to which Oxohygrolidin may belong has been studied for antifungal properties, specific studies on its efficacy against Saccharomyces cerevisiae are not found in the available literature.

The specific mechanisms through which Oxohygrolidin may exert antifungal action have not been detailed in publicly accessible research.

Due to the lack of specific scientific data for Oxohygrolidin, it is not possible to generate the requested data tables or provide in-depth research findings.

Antiparasitic/Antimalarial Activity Studies

Comprehensive searches of available scientific literature did not yield specific studies on the in vitro antiparasitic or antimalarial activity of the chemical compound Oxohygrolidin.

Parasitic Models for Efficacy Assessment (e.g., Plasmodium falciparum K1 strain)

There is no available data in the scientific literature detailing the use of parasitic models, including the Plasmodium falciparum K1 strain, to assess the efficacy of Oxohygrolidin.

Antiplasmodial Potency Evaluation

Information regarding the in vitro antiplasmodial potency of Oxohygrolidin is not present in the current body of scientific research. Consequently, no data tables on its efficacy against Plasmodium species can be provided.

Insecticidal Activity Studies

Following a thorough review of scientific databases, no research dedicated to the insecticidal activity of Oxohygrolidin was identified.

Insect Models for Efficacy Assessment

There are no documented studies that have utilized specific insect models to evaluate the potential insecticidal efficacy of Oxohygrolidin.

Mechanisms of Insecticidal Action

Due to the absence of studies on the insecticidal activity of Oxohygrolidin, there is no information available regarding its potential mechanisms of action against insects.

Other Reported Biological Activities and Mechanistic Investigations

A review of the scientific literature found a single mention of Oxohygrolidin in the context of evaluating the antifungal activities of a new hygrolidin-type macrolide. However, this source did not provide any specific data or detailed investigation into any other biological activities or mechanistic pathways of Oxohygrolidin itself.

Preclinical Research Methodologies and in Vitro Model Systems

Advanced In Vitro Cell Culture Models for Efficacy and Mechanism Studies

Modern cell culture has evolved beyond simple monolayer systems to better recapitulate the complexity of human physiology. These advanced models are critical for assessing the therapeutic potential of compounds like Oxohygrolidin.

Two-dimensional (2D) cell culture, where cells are grown as a flat monolayer on plastic surfaces, represents a foundational tool in biological research. promega.comthermofisher.com These systems are well-suited for initial high-throughput screening. Studies have shown that Oxohygrolidin is active against eukaryotic cells, including various human cancer cell lines, and such activity can be quantified using standard 2D viability assays. nih.govnih.gov

Three-dimensional (3D) cell cultures, which include spheroids and organoids, allow cells to grow and interact with their surroundings in all three dimensions, more accurately modeling the in vivo state. promega.commdpi.com These models offer greater physiological relevance by mimicking tissue-like structures, exhibiting differentiated cellular functions, and simulating microenvironmental conditions like nutrient and oxygen gradients. promega.commdpi.com Cells grown in 3D models have demonstrated greater stability and longer lifespans compared to 2D cultures, making them more suitable for long-term studies on drug effects. mdpi.com While specific studies extensively detailing the use of 3D cultures for Oxohygrolidin are not yet prominent, its demonstrated anti-cancer properties make it an ideal candidate for evaluation in these advanced models to better predict in vivo responses. promega.comfrontiersin.org

Biological functions often arise from the complex interplay between different cell types. Co-culture systems, in which two or more distinct cell populations are grown together, are designed to model these interactions in vitro. uu.nl In cancer research, these systems are invaluable for studying the tumor microenvironment (TME), where cancer cells interact with stromal cells like cancer-associated fibroblasts (CAFs) and various immune cells. ous-research.nonih.gov

These interactions can profoundly influence tumor progression, metastasis, and response to therapy. ous-research.nonih.gov For instance, co-culturing tumor cells with monocytes can induce the differentiation of monocytes into tumor-associated macrophage (TAM)-like cells, which can affect the malignant behaviors of the tumor cells. nih.gov Similarly, co-culture models of cancer organoids and CAFs can recapitulate the aggressive features of certain cancers. ous-research.no Applying a compound like Oxohygrolidin to a co-culture of cancer cells and immune cells (such as T-cells or NK cells) could reveal its potential to modulate immune responses, overcome immune evasion, or disrupt the supportive network of the TME. frontiersin.orgmdpi.com

Organ-on-a-chip (OOC) technology represents a significant leap forward in in vitro modeling, merging cell biology with microfluidic engineering to create devices that replicate the structure and function of human organs. harvard.edunih.gov These microphysiological systems consist of micro-channels lined with living human cells, simulating the tissue-tissue interfaces, mechanical forces (e.g., fluid shear stress), and dynamic biochemical environments of a living organ. frontiersin.orgemulatebio.com

OOCs provide a more accurate model of human physiology than conventional cell cultures and offer a potential alternative to animal testing for predicting drug efficacy and toxicity. frontiersin.orgriken.jp Various models have been developed, including lung, gut, liver, and brain-on-a-chip systems. nih.gov The use of OOCs could provide critical data on the pharmacokinetics and pharmacodynamics of Oxohygrolidin in a human-relevant context. For example, a Liver-on-a-Chip could be used to study its metabolism, while a Lung-on-a-Chip could assess its efficacy on lung cancer cells in a life-like microenvironment. frontiersin.org

| In Vitro Model | Description | Applicability to Oxohygrolidin Research |

|---|---|---|

| 2D Cellular Assays | Cells are grown as a monolayer on a flat, plastic surface. promega.com | Used for initial high-throughput screening to determine basic efficacy and cytotoxic concentrations against various cancer cell lines. nih.govnih.gov |

| 3D Cellular Assays | Cells are grown in scaffold or scaffold-free environments, allowing them to form 3D structures like spheroids or organoids. promega.commdpi.com | Offers a more physiologically relevant model to test efficacy, study drug penetration, and better predict in vivo response in solid tumors. mdpi.comfrontiersin.org |

| Co-culture Systems | Two or more different cell types are grown together to study their interactions. uu.nl | Enables investigation of Oxohygrolidin's effect on the tumor microenvironment, such as its influence on cancer cell-immune cell interactions. ous-research.nomdpi.com |

| Organ-on-a-chip Models | Microfluidic devices containing living cells that mimic the structure and function of an organ unit. harvard.eduemulatebio.com | Allows for advanced preclinical testing of efficacy, metabolism, and toxicity in a dynamic, physiologically relevant system that mimics human organs. frontiersin.orgriken.jp |

Genetically Engineered Model Organisms in Target Identification

Identifying the precise molecular target of a bioactive compound is crucial for understanding its mechanism of action. Genetically engineered organisms, particularly microbes like yeast, provide powerful, unbiased platforms for this purpose.

The budding yeast, Saccharomyces cerevisiae, is a powerful eukaryotic model organism for drug target identification due to its well-characterized genome and the availability of comprehensive mutant libraries. yeastgenome.orgnih.gov Chemical genetic screening is a method that systematically tests thousands of small molecules against a library of yeast strains, each with a different gene deleted. nih.gov The principle is that a strain with a mutation in a gene encoding a component of a drug-targeted pathway will exhibit hypersensitivity to that drug. nih.gov

This approach was pivotal in elucidating the mode of action of Oxohygrolidin. nih.gov By screening a library of approximately 4,309 S. cerevisiae mutant strains, researchers identified that strains with mutations in genes related to vesicle-mediated trafficking were particularly sensitive to the compound. nih.gov While this chemical-genetic epistasis screen successfully identified the target pathway, it did not pinpoint the specific molecular target. nih.gov This unbiased, phenotype-based approach provided the critical first clue that directed subsequent investigations. nih.govyeastgenome.org

Mutational analysis in microbial systems is a fundamental technique for dissecting biological pathways and determining how drugs exert their effects. This can involve creating specific mutations in a gene to see how it affects drug sensitivity or, as in the case of Oxohygrolidin, screening a large library of pre-existing mutants. nih.gov

The discovery of Oxohygrolidin originated from the bacterium Streptomyces, where its production was induced by a chemical elicitor. nih.gov The subsequent target identification relied heavily on mutational analysis in the microbial model system S. cerevisiae. nih.gov The insights from the yeast chemical genetic screen, which is a large-scale mutational analysis, were combined with a cheminformatic approach that compared Oxohygrolidin's structure to known ligands. nih.gov This dual strategy successfully predicted and later confirmed through in vitro assays that Oxohygrolidin's primary molecular target is the V-ATPase, with a secondary activity against HSP90. nih.govnih.gov This demonstrates how mutational analysis in a tractable microbial system can rapidly advance the characterization of a novel compound.

| Methodology | Model Organism | Key Findings for Oxohygrolidin | Reference |

|---|---|---|---|

| Chemical Genetic Epistasis Screen | Saccharomyces cerevisiae (Yeast) | Screening of ~4300 mutant strains revealed hypersensitivity in mutants with defects in vesicle-mediated trafficking, identifying the target pathway. | nih.gov |

| Cheminformatic Inference & In Vitro Assay | N/A (In Silico / Purified Protein) | Combined with genetic data, this led to the identification and confirmation of the specific molecular targets: V-ATPase (primary) and HSP90 (secondary). | nih.govnih.gov |

Computational and Cheminformatic Approaches in Preclinical Assessment

Computational methods have become indispensable tools in modern drug discovery, offering ways to screen, optimize, and evaluate compounds with greater speed and reduced costs compared to traditional experimental approaches. taylorandfrancis.comresearchgate.net These in silico techniques, broadly categorized as computer-aided drug design (CADD), are integral to nearly all stages of preclinical research, from identifying molecular targets to predicting the activity of new chemical entities. taylorandfrancis.comemanresearch.org CADD is generally divided into two main categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful structure-based computational techniques that provide insight into the interactions between a ligand, such as Oxohygrolidin, and its target protein at an atomic level. researchgate.netnih.gov

Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It involves computationally screening chemical compounds against known target structures to estimate the strength of the interaction, often expressed as a binding score. emanresearch.org In the case of natural products like Oxohygrolidin, docking can be used to hypothesize potential protein targets. For example, in a study exploring the chemical diversity of actinomycetes from the Red Sea, molecular docking was performed against ten reported target proteins of Trypanosoma brucei to assess the potential of isolated compounds. nih.gov Similarly, docking studies on compounds related to Oxohygrolidin, such as efomycins, have been conducted to investigate their interactions with specific protein targets like the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. researchgate.net

Molecular Dynamics (MD) Simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. readthedocs.ioweber.edu This technique allows researchers to observe how a protein-ligand complex behaves in a simulated physiological environment, providing detailed information on the stability of the binding, conformational changes in the protein or ligand, and the energetics of the interaction. nih.govvolkamerlab.org An MD simulation begins with an initial structure, often derived from molecular docking, and simulates its trajectory over a period, which can range from picoseconds to microseconds. volkamerlab.org This process helps to refine docking poses and provides a more accurate estimation of binding free energy, for instance through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

Table 1: Examples of Molecular Docking Applications for Oxohygrolidin and Related Compounds

| Compound/Analogue | Investigated Target(s) | Study Focus | Reference |

|---|---|---|---|

| Oxohygrolidin | V-ATPase, HSP90 | Target identification and mechanism of action. | docking.org |

| Desoxycyclomarin C Analogues | Plasmodium falciparum targets | Investigation of structural features important for antiplasmodial activity. | nrfhh.comnrfhh.com |

| Various Actinomycete Metabolites | Trypanosoma brucei proteins | Antitrypanosomal activity screening. | nih.gov |

| Efomycins M, G and other compounds | Filamentous temperature-sensitive protein Z (FtsZ) | Exploration of antimicrobial activity. | researchgate.net |

Ligand-Based and Structure-Based Target Prediction

Identifying the molecular target of a bioactive compound is a critical step in drug discovery. mdpi.com Computational target prediction methods are broadly classified into ligand-based and structure-based approaches. emanresearch.orgdigitellinc.com

Structure-Based Target Prediction relies on the three-dimensional structure of the potential protein target. emanresearch.org Methods like reverse docking or structure-based virtual screening involve docking a compound of interest (e.g., Oxohygrolidin) against a large library of known protein structures to identify those with the highest binding affinity. emanresearch.orgresearchgate.net The success of this approach is dependent on the availability of high-quality 3D structures for proteins, which can be obtained through experimental methods like X-ray crystallography or predicted using computational techniques such as homology modeling. emanresearch.org

Ligand-Based Target Prediction does not require knowledge of the target's 3D structure. nih.gov Instead, it operates on the principle that molecules with similar structures are likely to have similar biological activities and bind to the same targets. nih.govresearchgate.net These methods compare a query molecule to a database of compounds with known biological targets. nih.govchemrxiv.org Techniques include evaluating 2D or 3D molecular similarity, pharmacophore modeling, and machine learning. nih.gov

In a notable study, a combination of chemical elicitation and cheminformatic inference was used to identify the targets of Oxohygrolidin. docking.org This activity-independent screening method led to the discovery that Oxohygrolidin targets the V1 sector of the vacuolar-type H+-ATPase (V-ATPase) in yeast and human cells, with a secondary effect on Hsp90. docking.org The target prediction was performed by screening against the ChEMBL12 database, which contains over 3,000 potential targets. docking.org

Table 2: Predicted Cellular Targets of Oxohygrolidin

| Predicted Target | Organism(s) | Method of Prediction | Key Finding | Reference |

|---|---|---|---|---|

| Vacuolar H+-ATPase (V-ATPase) | Yeast, Human | Cheminformatic inference, chemical-genetic profiling | Primary target; inhibition leads to disruption of lysosomal acidification. | docking.org |

| Hsp90 | Human | Cheminformatic inference | Secondary target; inhibition of ATPase activity observed. | docking.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comwikipedia.org The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. researchgate.net

The general form of a QSAR model can be expressed as: Activity = f (molecular descriptors) + error wikipedia.org

The process of developing a QSAR model involves several key steps:

Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. excli.de

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its electronic features (e.g., Hammett constants), hydrophobicity (e.g., partition coefficients), steric effects, and topology. excli.de

Model Building : Statistical or machine learning methods are used to build a mathematical model that relates the molecular descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgexcli.de Common techniques include multiple linear regression, partial least squares (PLS), and more advanced machine learning algorithms like random forests and support vector machines. acs.org

Model Validation : The generated model must be rigorously validated to ensure its predictive power and robustness. mdpi.com This is typically done by assessing its ability to predict the activity of compounds not used in the model's construction (an external test set).

Once validated, a QSAR model can be used to predict the biological activity of new, unsynthesized compounds, thereby guiding the design and optimization of lead compounds in drug discovery. mdpi.comwikipedia.org

Development of Relevant Preclinical Models for Disease Mimicry (General considerations)

The ultimate goal of preclinical research is to evaluate the potential of a therapeutic agent in a system that accurately reflects human disease. nih.gov The selection and development of such models are governed by numerous considerations, as the translational success of a drug candidate heavily depends on the predictive power of these systems. acs.org

Historically, animal models, particularly murine models, have been central to biomedical research. nih.govpnas.org However, there is a growing recognition of their limitations. Many animal models fail to faithfully recapitulate key aspects of human diseases, and significant physiological and genetic differences can lead to poor translation of findings from animals to humans. nih.govpnas.org For example, studies have shown that genomic responses in mouse models of inflammatory diseases correlate poorly with the responses in human patients. pnas.org

These challenges have spurred the development of advanced in vitro models that better mimic human physiology and pathophysiology. nih.gov General considerations for developing relevant preclinical models include:

Physiological Relevance : The model should replicate the key cellular, molecular, and structural features of the human disease state. This includes using human-derived cells and incorporating the complex cellular heterogeneity of the target tissue. nih.govukri.org The use of induced pluripotent stem cells (iPSCs) is a significant advancement, allowing for the creation of patient-specific disease models that can capture genetic diversity. axolbio.com

Model Complexity : Moving beyond simple 2D cell cultures, which lack the complex cell-cell and cell-matrix interactions of living tissue, is crucial. Advanced models include 3D cell cultures, organoids (self-organizing 3D structures that mimic an organ), and microfluidic "organ-on-a-chip" systems. nih.govnih.gov These platforms can model the dynamic microenvironment and multi-organ interactions characteristic of human physiology. nih.gov

Validation and Standardization : For any model to be useful, it must be thoroughly validated to ensure it is reproducible and accurately reflects a specific aspect of the human condition. ukri.org Regulatory bodies encourage providing a comprehensive preclinical assessment that justifies the choice of model and details the similarities and differences between the model and the human disease. fda.gov Standardized protocols are vital for allowing direct comparison of results between different laboratories. iaea.org

Purpose-Driven Selection : The choice of a preclinical model should be driven by the specific scientific question being asked. iaea.org A model that is excellent for studying initial drug-target engagement may not be suitable for evaluating long-term systemic effects. A stepwise approach, using a combination of models, is often necessary to build a comprehensive understanding of a compound's biological profile. fda.gov

Table 3: Comparison of Preclinical Model Types

| Model Type | Description | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|

| Animal Models | Use of living, non-human organisms (e.g., mice, rats) to study disease and drug effects. | Represents complex systemic physiology and immune responses. | Often fail to mimic human disease accurately; ethical considerations; costly and time-consuming. | nih.govnih.govpnas.org |

| 2D Cell Culture | Growth of cells on a flat, artificial substrate. | Simple, low-cost, high-throughput screening capabilities. | Lacks physiological relevance, cell-cell interactions, and tissue architecture. | nih.gov |